![molecular formula C18H20N2O3 B5852128 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide, commonly known as FIIN-3, is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. The compound has been extensively studied for its potential use in cancer treatment due to its ability to selectively inhibit FGFR kinases, which are known to play a crucial role in cancer cell proliferation and survival.
Mecanismo De Acción
FIIN-3 acts by selectively inhibiting 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, which are known to play a crucial role in cancer cell proliferation and survival. The compound binds to the ATP-binding site of 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, thereby preventing the phosphorylation of downstream signaling molecules that are required for cancer cell growth and survival.
Biochemical and physiological effects:
FIIN-3 has been shown to have potent anticancer effects in various preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. Additionally, FIIN-3 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FIIN-3 in lab experiments is its selectivity towards 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases in cancer cell proliferation and survival. However, one of the limitations of using FIIN-3 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments.
Direcciones Futuras
There are several future directions for the research on FIIN-3. One potential direction is to explore the efficacy of FIIN-3 in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for FIIN-3 in cancer patients. Finally, the development of more potent and selective 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinase inhibitors based on the structure of FIIN-3 could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of FIIN-3 involves a multi-step process that requires the use of various chemical reagents and solvents. The initial step involves the preparation of 3-amino-2-furancarboxylic acid, which is then converted into N-(3-(2-furyl)acryloyl)glycine. The next step involves the coupling of N-(3-(2-furyl)acryloyl)glycine with 4-isobutylbenzoyl chloride to form FIIN-3.
Aplicaciones Científicas De Investigación
FIIN-3 has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively inhibit 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, which are known to play a crucial role in cancer cell proliferation and survival. Several preclinical studies have demonstrated the efficacy of FIIN-3 in inhibiting the growth of various cancer cell lines, including lung, breast, and prostate cancer.
Propiedades
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)12-19-18(22)14-5-7-15(8-6-14)20-17(21)10-9-16-4-3-11-23-16/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPSTVWLFRMDOI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-methylpropyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.